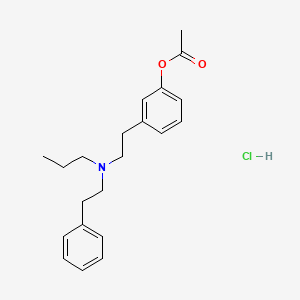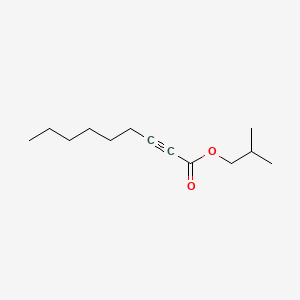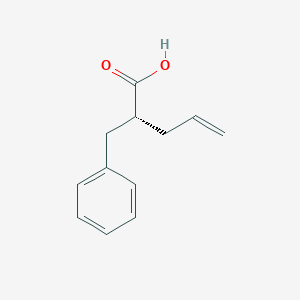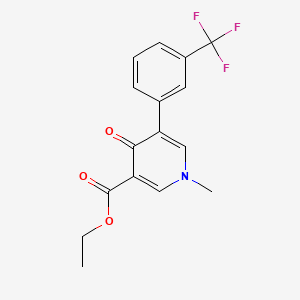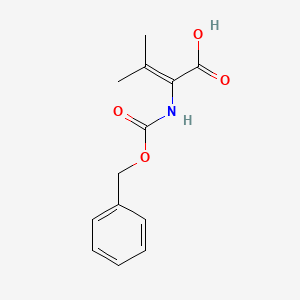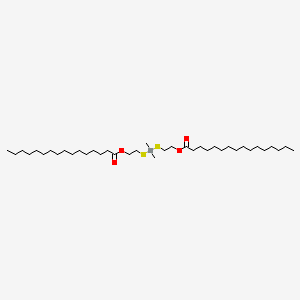![molecular formula C20H17NO B13785151 Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- CAS No. 89115-21-9](/img/structure/B13785151.png)
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- is an organic compound with the molecular formula C20H17NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-[(4-methylphenyl)phenylamino] group. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- typically involves the reaction of 4-[(4-methylphenyl)phenylamino]benzene with benzaldehyde under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group into the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: 4-[(4-methylphenyl)phenylamino]benzoic acid.
Reduction: 4-[(4-methylphenyl)phenylamino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties
作用機序
The mechanism of action of Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing their behavior in biological systems .
類似化合物との比較
Similar Compounds
4-(Diphenylamino)benzaldehyde: Similar structure but lacks the methyl group on the phenyl ring.
4-(4-Methylphenyl)benzaldehyde: Similar structure but lacks the phenylamino group.
Uniqueness
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- is unique due to the presence of both the 4-methylphenyl and phenylamino groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
特性
CAS番号 |
89115-21-9 |
|---|---|
分子式 |
C20H17NO |
分子量 |
287.4 g/mol |
IUPAC名 |
4-(N-(4-methylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C20H17NO/c1-16-7-11-19(12-8-16)21(18-5-3-2-4-6-18)20-13-9-17(15-22)10-14-20/h2-15H,1H3 |
InChIキー |
USAVPUIXZBKBAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


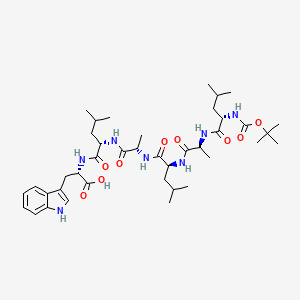

![[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride](/img/structure/B13785075.png)
